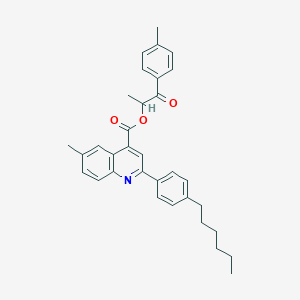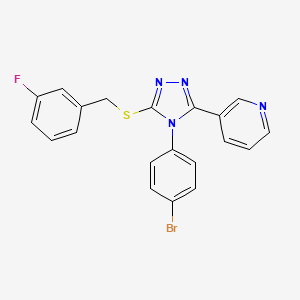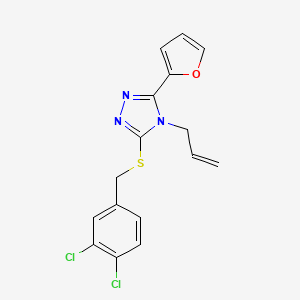
1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a carboxylate group, and various substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst.
Substitution Reactions:
Esterification: The carboxylate group can be introduced through esterification reactions involving the quinoline derivative and an appropriate carboxylic acid or its derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-methylphenyl)-6-methylquinoline-4-carboxylate
- 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate
- 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate
Comparison: Compared to similar compounds, 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of the 4-hexylphenyl group, which can influence its chemical and biological properties. This structural variation can affect the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
355429-75-3 |
|---|---|
Molekularformel |
C33H35NO3 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C33H35NO3/c1-5-6-7-8-9-25-13-17-26(18-14-25)31-21-29(28-20-23(3)12-19-30(28)34-31)33(36)37-24(4)32(35)27-15-10-22(2)11-16-27/h10-21,24H,5-9H2,1-4H3 |
InChI-Schlüssel |
VZPDGLNEPPRBDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC(C)C(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12035431.png)


![(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12035450.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12035457.png)
![[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12035466.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12035473.png)

![3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione](/img/structure/B12035479.png)
![2-Amino-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-C]pyridine-3-carbonitrile](/img/structure/B12035480.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12035486.png)

![N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035494.png)
